methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 4-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary amines .
Scientific Research Applications
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be used to study enzyme function and to develop new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpyridin-2-yl)methanamine
- 2-Amino-4-methylpyridine
- N-Methyl-1-(4-pyridinyl)methanamine dihydrochloride
Uniqueness
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound in research and industrial applications. Its ability to undergo various chemical reactions also adds to its versatility .
Properties
CAS No. |
2742660-75-7 |
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Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
N-methyl-1-(4-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-4-10-8(5-7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H |
InChI Key |
WFVGTONTLLFRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CNC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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